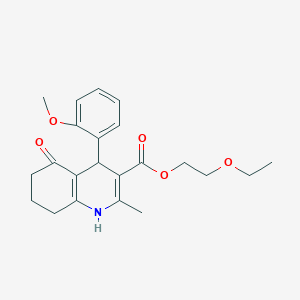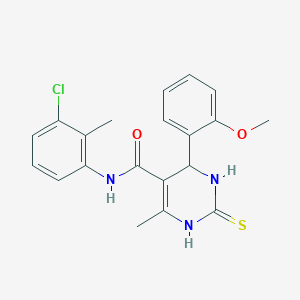![molecular formula C22H18BrN3O2S B5175123 (5Z)-1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5175123.png)
(5Z)-1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Vue d'ensemble
Description
(5Z)-1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated phenyl group, a dimethylindole moiety, and a thioxodihydropyrimidine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the bromination of 2-methylphenyl compounds, followed by the introduction of the indole moiety through a condensation reaction. The final step involves the formation of the thioxodihydropyrimidine core under controlled conditions, often using sulfur-containing reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and continuous monitoring of reaction parameters to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.
Applications De Recherche Scientifique
(5Z)-1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5Z)-1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5Z)-1-(4-chloro-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (5Z)-1-(4-fluoro-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
The uniqueness of (5Z)-1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its brominated phenyl group, which imparts distinct chemical properties and reactivity compared to its chloro and fluoro analogs. This makes it a valuable compound for specific applications where bromine’s unique characteristics are advantageous.
Propriétés
IUPAC Name |
(5Z)-1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2S/c1-12-10-14(23)8-9-18(12)26-21(28)17(20(27)24-22(26)29)11-16-13(2)25(3)19-7-5-4-6-15(16)19/h4-11H,1-3H3,(H,24,27,29)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVPKCGIHINDOL-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)C(=CC3=C(N(C4=CC=CC=C43)C)C)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)/C(=C\C3=C(N(C4=CC=CC=C43)C)C)/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoate](/img/structure/B5175043.png)
![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5175057.png)
![9-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE](/img/structure/B5175065.png)
![1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene](/img/structure/B5175073.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5175089.png)
![N-benzyl-N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5175099.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B5175103.png)
![5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5175112.png)

![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5175115.png)

![3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic acid](/img/structure/B5175127.png)

